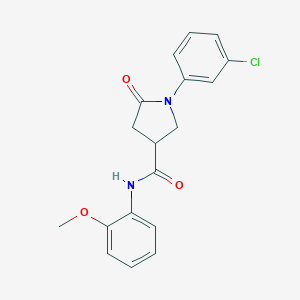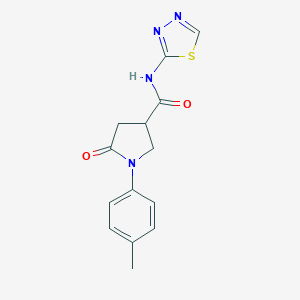
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as DCQA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DCQA belongs to the class of quinazolinone derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and fungal infections.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it has been shown to inhibit the activity of various enzymes and signaling pathways. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the growth of fungal cells by disrupting the fungal cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to exhibit potent biological activities, making it a valuable tool for investigating the mechanisms of various diseases. However, N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide also has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may also exhibit off-target effects, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is to investigate the potential of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and fungal infections. Another direction is to investigate the mechanism of action of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in more detail to better understand its biological activity. Additionally, future research could investigate the structure-activity relationship of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide to optimize its potency and selectivity.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves a multi-step process that starts with the reaction of 3,4-dichloroaniline with 2-chloroacetyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 2-amino-4-oxoquinazoline to form N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. The synthesis method has been optimized to yield high purity and high yield of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide.
Propiedades
Nombre del producto |
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
|---|---|
Fórmula molecular |
C16H11Cl2N3O2 |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-12-6-5-10(7-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h1-7,9H,8H2,(H,20,22) |
Clave InChI |
PUKFFTXGLIGGKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B278655.png)



![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)